Fmoc-D-cys(tbu)-OH

概要

説明

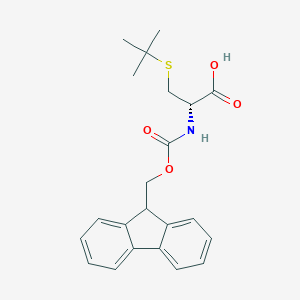

Fmoc-D-cysteine(t-butyl)-OH: is a derivative of the amino acid cysteine, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol group is protected by the t-butyl (tBu) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to prevent unwanted side reactions involving the amino and thiol groups during the synthesis process .

科学的研究の応用

Protein-Protein Interactions

In biological research, Fmoc-D-cysteine(t-butyl)-OH is employed to study protein-protein interactions. The cysteine residue is crucial for forming disulfide bonds, which stabilize protein structures and facilitate interactions between proteins. By incorporating this compound into peptides, researchers can investigate how modifications to cysteine residues affect protein functionality and interactions.

Enzyme Mechanisms

The compound is also used to explore enzyme mechanisms where cysteine plays a pivotal role. For instance, it can be used to create analogs of enzymes that contain cysteine residues, allowing scientists to dissect the catalytic roles of these residues in enzymatic reactions.

Medical Applications

Therapeutic Peptides

Fmoc-D-cysteine(t-butyl)-OH is significant in developing therapeutic peptides, particularly those targeting diseases such as cancer and infections. The ability to synthesize peptides with specific sequences that include cysteine allows for the design of drugs that can form stable structures through disulfide bonds, enhancing their efficacy and stability.

Vaccine Development

Additionally, this compound has potential applications in vaccine development by enabling the synthesis of peptide-based vaccines that can elicit immune responses through specific epitopes containing cysteine.

Industrial Applications

Pharmaceutical Manufacturing

In the pharmaceutical industry, Fmoc-D-cysteine(t-butyl)-OH is utilized for large-scale peptide synthesis required for drug production. Its ability to facilitate the efficient formation of complex peptide structures makes it an invaluable tool in developing new therapeutics and diagnostic agents.

Case Studies

Several studies highlight the utility of Fmoc-D-cysteine(t-butyl)-OH in various applications:

- Study on Disulfide Bond Formation: Research demonstrated that using Fmoc-D-cysteine(t-butyl)-OH allows for controlled formation of disulfide bonds in peptides, which is crucial for maintaining their biological activity.

- Enzymatic Activity Analysis: A study explored how substituting cysteine residues with Fmoc-D-cysteine(t-butyl)-OH derivatives affected enzyme activity, providing insights into the role of cysteine in enzyme function.

作用機序

Target of Action

Fmoc-D-cys(tbu)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that make up peptides and proteins. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.

Mode of Action

This compound operates through a mechanism known as Fmoc-based solid phase peptide synthesis . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets (amino acids) to form peptide bonds, resulting in the creation of peptide sequences.

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the native chemical ligation (NCL), a process that has revolutionized the field of peptide synthesis . This pathway involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins .

Pharmacokinetics

The compound needs to remain stable under the conditions of the synthesis process, while also being reactive enough to participate in the necessary chemical reactions .

Result of Action

The result of this compound’s action is the successful synthesis of peptide sequences. These sequences can then be used in the creation of larger proteins. The compound’s action enables the synthesis of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can all impact the compound’s action, efficacy, and stability . For example, the compound’s stability to repeated piperidine treatments used for Fmoc deprotection is a critical factor in its effectiveness .

生化学分析

Biochemical Properties

Fmoc-D-cys(tbu)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group provides protection for the amino group during peptide bond formation, while the tbu group protects the thiol group of the cysteine residue . The inherent hydrophobicity and aromaticity of the Fmoc group promote the association of building blocks in peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the sequence and structure of the synthesized peptide.

Molecular Mechanism

The molecular mechanism of this compound is based on its role in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid. The tbu group can be removed under acidic conditions to expose the thiol group of the cysteine residue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction. The Fmoc and tbu groups are stable under the conditions used for peptide bond formation but can be selectively removed when needed .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes such as peptidyl transferases during the formation of peptide bonds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cysteine(t-butyl)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The t-butyl group is introduced by reacting cysteine with t-butyl bromide in the presence of a base like sodium hydroxide .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-D-cysteine(t-butyl)-OH follows similar steps but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yields and purity of the final product .

化学反応の分析

Types of Reactions:

Oxidation: The thiol group in Fmoc-D-cysteine(t-butyl)-OH can undergo oxidation to form disulfides.

Reduction: Disulfides formed from the oxidation of the thiol group can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine) to expose the free amino group for further reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Free amino group for further peptide coupling.

類似化合物との比較

Fmoc-L-cysteine(t-butyl)-OH: Similar to Fmoc-D-cysteine(t-butyl)-OH but with the L-configuration of cysteine.

Boc-D-cysteine(t-butyl)-OH: Uses the Boc (tert-butyloxycarbonyl) group for amino protection instead of Fmoc.

Fmoc-D-cysteine(acetamidomethyl)-OH: Uses the acetamidomethyl (Acm) group for thiol protection instead of t-butyl.

Uniqueness: Fmoc-D-cysteine(t-butyl)-OH is unique due to its specific combination of protecting groups, which provides stability and selectivity during peptide synthesis. The D-configuration of cysteine also imparts different stereochemical properties compared to its L-counterpart .

生物活性

Fmoc-D-cys(tbu)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-D-cysteine with a t-butyl protecting group, is a derivative of cysteine that is commonly used in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group that allows for selective deprotection during solid-phase peptide synthesis (SPPS), while the t-butyl (tBu) group protects the thiol (-SH) functionality of cysteine. The biological activity of this compound is significant in various applications, particularly in the synthesis of peptides with desired biological properties.

The biological activity of this compound is primarily attributed to its role in forming disulfide bonds, which are crucial for the stability and function of many peptides and proteins. Disulfide bonds contribute to the tertiary structure and overall stability of peptide chains, influencing their biological activity. The ability to incorporate this compound into peptide sequences allows for the creation of cyclic peptides and other complex structures that can exhibit enhanced binding affinity and specificity towards biological targets.

Peptide Synthesis and Evaluation

This compound has been utilized in various studies to synthesize peptides with specific biological functions. For instance, in a study evaluating the synthesis of cyclic peptides, this compound was incorporated into a model tripeptide, demonstrating its compatibility with SPPS techniques. The resulting cyclic peptides showed improved stability and bioactivity compared to their linear counterparts, highlighting the importance of cysteine residues in peptide design .

Case Studies

- Cyclic Peptide Inhibitors : Research has shown that cyclic peptides synthesized using this compound exhibit significant inhibitory activity against integrin-binding motifs. These cyclic peptides were evaluated for their ability to inhibit αvβ6 integrin-binding activity, with results indicating that structural modifications at cysteine residues could enhance bioactivity .

- Antimicrobial Activity : Another study focused on the synthesis of antimicrobial peptides incorporating this compound. These peptides demonstrated promising activity against various bacterial strains, suggesting that the incorporation of cysteine residues could enhance antimicrobial properties through mechanisms such as membrane disruption .

- Disulfide Bond Formation : The stability of disulfide bonds formed by this compound was assessed in several experiments. The results indicated that peptides containing this compound maintained structural integrity under physiological conditions, which is critical for their therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activities observed with this compound compared to other cysteine derivatives:

| Compound | Biological Activity | Stability | Applications |

|---|---|---|---|

| This compound | High (disulfide formation) | High | Peptide synthesis, drug design |

| Fmoc-Cys(Trt)-OH | Moderate (disulfide formation) | Moderate | General peptide synthesis |

| Fmoc-Cys(Sit)-OH | High (reduced racemization) | High | Advanced peptide applications |

特性

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAYZHCPEYTWHW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。